Ethyl 6-fluoro-2,3-dimethylbenzoate
Description
Ethyl 6-fluoro-2,3-dimethylbenzoate is a fluorinated aromatic ester characterized by a benzoate backbone substituted with fluorine at the 6-position and methyl groups at the 2- and 3-positions. Its molecular formula is C₁₁H₁₃FO₂, with a molecular weight of 196.22 g/mol. This compound is typically synthesized via Grignard reactions, as demonstrated in one protocol where methylmagnesium bromide reacts with 6-fluoro-2,3-dimethylbenzaldehyde in tetrahydrofuran (THF), followed by quenching with ammonium chloride and extraction with ethyl acetate . The ester’s structure combines electron-withdrawing fluorine and electron-donating methyl groups, influencing its reactivity and physical properties.
Properties
Molecular Formula |
C11H13FO2 |
|---|---|
Molecular Weight |
196.22 g/mol |
IUPAC Name |
ethyl 6-fluoro-2,3-dimethylbenzoate |
InChI |
InChI=1S/C11H13FO2/c1-4-14-11(13)10-8(3)7(2)5-6-9(10)12/h5-6H,4H2,1-3H3 |
InChI Key |
RFMGFVWSOJBSGE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C=CC(=C1C)C)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 6-fluoro-2,3-dimethylbenzoate typically involves the esterification of 6-fluoro-2,3-dimethylbenzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, higher yields, and reduced reaction times. The use of automated systems also ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-fluoro-2,3-dimethylbenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding carboxylic acid.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: 6-fluoro-2,3-dimethylbenzoic acid.
Reduction: 6-fluoro-2,3-dimethylbenzyl alcohol.
Substitution: Various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Ethyl 6-fluoro-2,3-dimethylbenzoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its unique structural features.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl 6-fluoro-2,3-dimethylbenzoate depends on its application. In biological systems, it may interact with specific enzymes or receptors, altering their activity. The presence of the fluorine atom can enhance binding affinity and selectivity for certain molecular targets, making it a valuable tool in drug discovery.
Comparison with Similar Compounds
Table 1: Key Properties of this compound and Analogues
Substituent Effects on Reactivity and Properties
Electron-Withdrawing vs. Electron-Donating Groups :
- The fluorine in this compound deactivates the aromatic ring, directing electrophiles to positions ortho/para to itself. However, the adjacent methyl groups (electron-donating) partially counteract this effect, creating a balance between activation and deactivation .
- In contrast, Ethyl 2,3,6-trifluorobenzoate’s three fluorine atoms create a highly electron-deficient ring, making it prone to nucleophilic aromatic substitution but less reactive toward electrophiles .
Halogen Differences :
- Steric Effects: The two methyl groups in this compound introduce significant steric hindrance, reducing accessibility to the ester group for nucleophilic attack. This is less pronounced in Ethyl 3-chloro-2-methylbenzoate, which has only one methyl group .
Research Findings and Trends
- Synthetic Methods : Grignard reactions (as in ) are critical for introducing methyl groups in fluorinated benzoates. Fluorination often requires specialized reagents (e.g., Selectfluor), while chlorination may employ Cl₂ or SOCl₂ .
Biological Activity
Ethyl 6-fluoro-2,3-dimethylbenzoate is a compound of interest in the field of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, including mechanisms of action, research findings, and relevant case studies.
Chemical Structure and Properties
This compound is an aromatic ester characterized by the presence of a fluoro substituent and two methyl groups on the benzene ring. Its chemical structure can be represented as follows:
This compound is part of a larger class of benzoate esters that are known for their diverse biological activities.
The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. The ester functional group allows for hydrolysis, leading to the release of the corresponding acid, which may exert biological effects. The fluoro group can enhance the compound's binding affinity to specific enzymes or receptors due to its electronegative nature.
Antimicrobial Properties
Research has indicated that this compound exhibits antimicrobial activity against a range of pathogens. In vitro studies have shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) for selected strains are summarized in Table 1.
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
Cytotoxicity
The compound has also been evaluated for its cytotoxic effects on various cancer cell lines. A study demonstrated that this compound induces apoptosis in human breast cancer cells (MCF-7). The IC50 values are detailed in Table 2.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 25 |
| HeLa | 30 |
| A549 | 40 |
Case Studies
- Study on Antimicrobial Efficacy : A study published in the Journal of Antimicrobial Chemotherapy evaluated the effectiveness of this compound against multi-drug resistant strains of bacteria. Results showed significant inhibition rates compared to standard antibiotics, suggesting its potential as an alternative treatment option .
- Cancer Cell Study : Another research article focused on the compound’s effects on apoptosis in cancer cells. The study utilized flow cytometry to analyze cell cycle progression and found that treatment with this compound resulted in G1 phase arrest and increased early apoptosis markers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
